

# Application Note: $^1\text{H}$ and $^{13}\text{C}$ NMR Characterization of 2-Isopropoxyaniline

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## Compound of Interest

Compound Name: 2-Isopropoxyaniline

Cat. No.: B1215334

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## Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in the structural elucidation of organic molecules. This application note provides a comprehensive guide to the  $^1\text{H}$  and  $^{13}\text{C}$  NMR characterization of **2-isopropoxyaniline**, a key intermediate in pharmaceutical and chemical synthesis. We will detail the necessary protocols for sample preparation and data acquisition, followed by an in-depth analysis and assignment of the respective NMR spectra. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural features of this compound.

## Introduction

**2-Isopropoxyaniline** (CAS No. 29026-74-2, Molecular Formula:  $\text{C}_9\text{H}_{13}\text{NO}$ , Molecular Weight: 151.21 g/mol) is a substituted aniline derivative with significant applications in organic synthesis.<sup>[1][2]</sup> The presence of both an amino and an isopropoxy group on the aromatic ring gives rise to a distinct substitution pattern that can be unambiguously characterized by NMR spectroscopy. A detailed understanding of its  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra is crucial for confirming its identity, assessing its purity, and understanding its chemical behavior in various synthetic transformations. This note will serve as a practical reference for the complete NMR analysis of this compound.

## Experimental Protocols

## Part 1: Sample Preparation

A well-prepared sample is fundamental to acquiring a high-quality NMR spectrum. The following protocol outlines the steps for preparing a **2-isopropoxyaniline** sample for both  $^1\text{H}$  and  $^{13}\text{C}$  NMR analysis.

Materials:

- **2-Isopropoxyaniline**
- Deuterated chloroform ( $\text{CDCl}_3$ )
- High-quality 5 mm NMR tubes
- Glass Pasteur pipette
- Small vial
- Cotton wool or filter

Protocol:

- **Weighing the Sample:** For a standard  $^1\text{H}$  NMR spectrum, weigh approximately 5-25 mg of **2-isopropoxyaniline**. For a  $^{13}\text{C}$  NMR spectrum, a more concentrated sample of 50-100 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.<sup>[3]</sup>
- **Dissolution:** In a small, clean vial, dissolve the weighed **2-isopropoxyaniline** in approximately 0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ).<sup>[4]</sup>  $\text{CDCl}_3$  is a common choice for its excellent solubilizing properties for many organic compounds and its single, well-characterized residual solvent peak.
- **Transfer to NMR Tube:** Using a glass Pasteur pipette, transfer the solution to a clean, unscratched 5 mm NMR tube.<sup>[5][6]</sup> To remove any particulate matter that could interfere with the magnetic field homogeneity (shimming), a small plug of cotton wool can be placed in the pipette to act as a filter.<sup>[4]</sup>
- **Capping and Labeling:** Securely cap the NMR tube to prevent solvent evaporation and label it clearly.

## Part 2: NMR Data Acquisition

The quality of the NMR data is highly dependent on the acquisition parameters. The following are recommended starting parameters for acquiring  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **2-isopropoxyaniline** on a standard NMR spectrometer.

$^1\text{H}$  NMR Acquisition Parameters:

Parameter	Recommended Value	Rationale
Pulse Program	Standard 1D pulse	For routine 1D proton spectra.
Spectral Width	~15 ppm	To encompass all expected proton signals. <a href="#">[7]</a>
Acquisition Time	~4 s	To ensure good digital resolution. <a href="#">[8]</a>
Relaxation Delay	1-2 s	Allows for sufficient relaxation of protons between scans.
Pulse Angle	45°	A good compromise between signal intensity and quantitative accuracy for routine spectra. <a href="#">[8]</a>
Number of Scans	16	Typically sufficient for a sample of this concentration. <a href="#">[7]</a>

$^{13}\text{C}$  NMR Acquisition Parameters:

Parameter	Recommended Value	Rationale
Pulse Program	Proton-decoupled pulse	To simplify the spectrum to singlets for each unique carbon.
Spectral Width	~220 ppm	To cover the full range of carbon chemical shifts.[9]
Acquisition Time	~2-4 s	A balance between resolution and experiment time.[8]
Relaxation Delay	2 s	Necessary for the relaxation of all carbons, especially quaternary ones.
Pulse Angle	30-45°	To optimize signal for different carbon types.[8]
Number of Scans	1024 or more	A higher number of scans is needed due to the low natural abundance of $^{13}\text{C}$ .

## Results and Discussion

### $^1\text{H}$ NMR Spectral Analysis of 2-Isopropoxyaniline

The  $^1\text{H}$  NMR spectrum of **2-isopropoxyaniline** is expected to show distinct signals for the aromatic protons, the amino protons, and the protons of the isopropoxy group. The chemical shifts are influenced by the electronic effects of the amino (electron-donating) and isopropoxy (electron-donating) groups.

Expected  $^1\text{H}$  NMR Data:

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~6.8-6.7	m	4H	Ar-H
~4.4	sept	1H	-OCH(CH <sub>3</sub> ) <sub>2</sub>
~3.8	br s	2H	-NH <sub>2</sub>
~1.3	d	6H	-OCH(CH <sub>3</sub> ) <sub>2</sub>

#### Interpretation:

- Aromatic Protons (Ar-H):** The four protons on the benzene ring will appear in the aromatic region, typically between 6.7 and 6.8 ppm. Due to the ortho substitution, these protons will exhibit complex splitting patterns (multiplet, m) as they are all chemically non-equivalent and couple with each other.
- Isopropoxy Group Protons:** The methine proton (-OCH(CH<sub>3</sub>)<sub>2</sub>) will appear as a septet due to coupling with the six equivalent methyl protons. The six methyl protons (-OCH(CH<sub>3</sub>)<sub>2</sub>) will appear as a doublet due to coupling with the single methine proton.
- Amino Protons (-NH<sub>2</sub>):** The two protons of the amino group typically appear as a broad singlet. The chemical shift of NH protons can be variable and is dependent on concentration, temperature, and solvent.

Disclaimer: Specific, experimentally verified <sup>1</sup>H and <sup>13</sup>C NMR spectral data for **2-isopropoxyaniline** were not available in the accessed spectral databases at the time of this writing. The presented data and interpretation are based on established principles of NMR spectroscopy and data from structurally similar compounds. For critical applications, it is recommended to acquire experimental data for the specific sample.

## Visualization of Key Structural Features

The following diagram illustrates the structure of **2-isopropoxyaniline** with the different proton and carbon environments labeled, which correspond to the signals observed in the NMR spectra.

Caption: Molecular structure of **2-isopropoxyaniline** with atom numbering.

## Conclusion

This application note has detailed the protocols for the  $^1\text{H}$  and  $^{13}\text{C}$  NMR characterization of **2-isopropoxyaniline**. By following the outlined procedures for sample preparation and data acquisition, researchers can obtain high-quality NMR spectra. The provided analysis and interpretation of the expected spectral data serve as a valuable guide for the structural verification of this important chemical intermediate. While experimentally derived data is always preferred, the principles discussed herein provide a solid foundation for the NMR analysis of **2-isopropoxyaniline** and related substituted anilines.

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